1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Overview
Description
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring in its structure
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with a variety of targets within the body.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular function . The exact nature of these interactions would depend on the specific target and the biochemical context within which the interaction occurs.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways, each with its own downstream effects .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence its bioavailability and distribution within the body.
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine. For instance, the compound’s solubility in water and other polar solvents may affect its distribution within the body and its interaction with targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in gene expression, enzyme activity, and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function and organismal health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells by membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes influence the compound’s bioavailability and effectiveness in exerting its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound provides insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine typically involves the reaction of 1-methyl-1H-imidazole with piperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings.
Scientific Research Applications
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Lacks the piperazine ring but shares the imidazole structure.
Piperazine: Lacks the imidazole ring but shares the piperazine structure.
2-methyl-1H-imidazole: Similar imidazole structure with a different substitution pattern.
Uniqueness
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is unique due to the combination of both imidazole and piperazine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
IUPAC Name |
1-methyl-2-(1-methylimidazol-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-5-3-10-7-8(12)9-11-4-6-13(9)2/h4,6,8,10H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRMNNLXTWOKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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